molecular formula C13H22N2O B5856877 2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B5856877
M. Wt: 222.33 g/mol
InChI Key: FTEJOFLBOVKXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as SR-9009, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective androgen receptor modulator (SARM) that has been shown to have numerous beneficial effects on the body, including increased endurance, improved metabolism, and enhanced muscle growth. In

Scientific Research Applications

2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of exercise physiology. Studies have shown that this compound can increase endurance and improve metabolism in animal models, making it a potential candidate for the treatment of obesity and other metabolic disorders. Additionally, this compound has been shown to enhance muscle growth and improve muscle function in animal models, making it a potential candidate for the treatment of muscle wasting disorders.

Mechanism of Action

The exact mechanism of action of 2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is believed to work by activating a protein called Rev-erbα. Rev-erbα is a transcription factor that plays a key role in regulating the body's circadian rhythm and metabolism. When activated, Rev-erbα can increase energy expenditure, improve glucose metabolism, and enhance muscle function. This compound has been shown to activate Rev-erbα in animal models, leading to the beneficial effects observed.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that this compound can increase energy expenditure, improve glucose metabolism, and enhance muscle function. Additionally, this compound has been shown to increase the expression of genes involved in lipid metabolism and mitochondrial function, which may contribute to its beneficial effects on metabolism and endurance.

Advantages and Limitations for Lab Experiments

One advantage of using 2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments is its specificity for Rev-erbα. Unlike other compounds that may have off-target effects, this compound has been shown to selectively activate Rev-erbα, making it a valuable tool for studying the role of this protein in various physiological processes. However, one limitation of using this compound in lab experiments is its relatively short half-life. This compound has a half-life of approximately four hours, meaning that it must be administered frequently in order to maintain its effects.

Future Directions

There are a number of future directions for research on 2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of interest is in the development of more potent and selective Rev-erbα activators. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, particularly in the treatment of metabolic and muscle wasting disorders.
Conclusion:
In conclusion, this compound is a synthetic compound with numerous potential applications in scientific research. Its ability to selectively activate Rev-erbα makes it a valuable tool for studying the role of this protein in various physiological processes. While there are still many unanswered questions about the mechanism of action and effects of this compound, it is clear that this compound has the potential to make a significant impact on the field of exercise physiology and metabolic research.

Synthesis Methods

2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a synthetic compound that was first synthesized in 2010 by a team of researchers at the Scripps Research Institute. The synthesis method involves the use of a palladium-catalyzed coupling reaction between a pyrrolidine and a pyridine, followed by a series of chemical transformations to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, once synthesized, the compound can be easily purified and used in scientific research.

properties

IUPAC Name

5,7-dimethyl-2-propan-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-9(2)10-14-5-12(3)6-15(10)8-13(4,7-14)11(12)16/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEJOFLBOVKXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1N2CC3(CN1CC(C2)(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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